molecular formula C10H13F3OSi B8000608 1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene

1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene

Cat. No.: B8000608
M. Wt: 234.29 g/mol
InChI Key: GKIFQGYHQRYWHO-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene is an organosilicon compound characterized by the presence of a trimethylsilyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene typically involves the introduction of the trimethylsilyl and trifluoromethoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with trimethylsilyl chloride and a trifluoromethoxy source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethoxy group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Reagents and Conditions: Common reagents include halogenating agents, acids, and bases. Reaction conditions vary depending on the desired transformation.

    Major Products: The products formed depend on the specific reaction and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine: The compound’s unique properties make it useful in the design of biologically active molecules and drug candidates.

    Industry: It is employed in the production of materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules, while the trimethylsilyl group can provide steric protection and influence solubility.

Comparison with Similar Compounds

1-(Trimethylsilyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-(Trimethylsilyl)-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.

    1-(Trimethylsilyl)-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in chemical behavior and uses.

The uniqueness of this compound lies in the combination of the trimethylsilyl and trifluoromethoxy groups, which impart distinct properties and reactivity patterns.

Properties

IUPAC Name

trimethyl-[4-(trifluoromethoxy)phenyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3OSi/c1-15(2,3)9-6-4-8(5-7-9)14-10(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIFQGYHQRYWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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